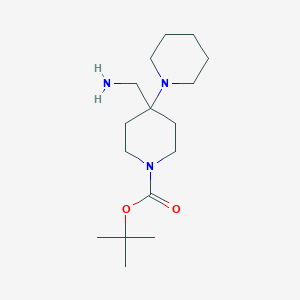

Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and dual substituents (aminomethyl and piperidin-1-yl groups) at the 4-position of the piperidine ring. This structure confers unique steric, electronic, and hydrogen-bonding properties, making it a versatile intermediate in medicinal chemistry, particularly for targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO) .

Properties

Molecular Formula |

C16H31N3O2 |

|---|---|

Molecular Weight |

297.44 g/mol |

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-piperidin-1-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C16H31N3O2/c1-15(2,3)21-14(20)18-11-7-16(13-17,8-12-18)19-9-5-4-6-10-19/h4-13,17H2,1-3H3 |

InChI Key |

HZAMBLUOCMEGQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Research Findings

Solubility Challenges: The tert-butyl group increases lipophilicity (logP ~3.5), reducing aqueous solubility compared to cyano- or amino-substituted derivatives .

Metabolic Stability: Piperidinyl substituents may reduce first-pass metabolism relative to difluoromethyl analogs (e.g., tert-butyl 4-(aminomethyl)-4-(difluoromethyl)piperidine-1-carboxylate) .

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological applications of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 270.34 g/mol. The structure features a piperidine core substituted with an aminomethyl group and a tert-butyl ester, which is significant for its biological activity.

The synthesis typically involves several steps, including:

- Formation of the piperidine ring.

- Introduction of the aminomethyl group.

- Esterification to yield the tert-butyl derivative.

The synthetic pathway often utilizes reagents such as diisopropylethylamine (DIPEA) and hydroxybenzotriazole (HOBt) for coupling reactions, yielding the target compound with moderate to high efficiency .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to the piperidine scaffold, particularly against Hepatitis C Virus (HCV). For instance, derivatives of the piperidine series have shown effective inhibition of HCV replication through various mechanisms, including interference with viral assembly and secretion stages. The compound this compound has demonstrated promising results in synergy with FDA-approved antiviral drugs like Telaprevir and Daclatasvir, enhancing their efficacy against HCV .

Pharmacological Profile

The pharmacological evaluation of this compound includes assessments of its absorption, distribution, metabolism, and excretion (ADME) properties:

| Property | Value |

|---|---|

| Solubility | High in aqueous buffers |

| Permeability | Promising across membranes |

| Stability | Moderate in liver microsomes |

These properties suggest that the compound could be suitable for further development as a therapeutic agent .

Case Studies

Several case studies have explored the biological activity of similar piperidine derivatives:

- HCV Inhibition Study : A study identified compounds with EC50 values as low as 2.57 µM against HCV replication in cell culture assays. These compounds exhibited low cytotoxicity (CC50 > 20 µM), indicating a favorable therapeutic index .

- Antimalarial Evaluation : Research on structurally related piperidines showed IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, illustrating the potential for these compounds in treating not only malaria but also cancer .

Q & A

Q. What are the recommended synthesis and purification methods for tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen and subsequent functionalization. Key steps may include:

- Boc Protection: Reaction of the piperidine precursor with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, requiring careful pH and temperature control to avoid side reactions .

- Purification: Use silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. Purity is confirmed by TLC and HPLC (≥98% purity, as in ).

Critical Considerations:

- Monitor reaction progress via LC-MS to detect intermediates.

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Safety protocols are critical due to potential irritancy and unknown chronic toxicity:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation .

- Waste Disposal: Segregate organic waste and dispose via licensed hazardous waste contractors .

- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Documentation: Maintain Safety Data Sheets (SDS) and train personnel on GHS hazard codes (e.g., H315-H335 for irritation) .

Q. Which analytical techniques are most effective for characterizing its structure and purity?

Methodological Answer: Orthogonal analytical methods are required:

Validation: Cross-validate results between techniques to resolve ambiguities (e.g., overlapping NMR peaks).

Advanced Questions

Q. How can researchers assess the compound's stability under various experimental conditions?

Methodological Answer: Stability studies should evaluate:

- Thermal Stability: Heat samples to 40–80°C for 24–72 hours and monitor degradation via HPLC .

- pH Stability: Incubate in buffers (pH 2–12) and track hydrolysis of the Boc group .

- Oxidative/Reductive Stress: Expose to H₂O₂ or NaBH₄ and identify by-products via LC-MS .

Key Findings:

Q. How should contradictions in analytical data (e.g., purity assessments) be resolved?

Methodological Answer: Contradictions often arise from matrix effects or instrument variability:

- Orthogonal Validation: Combine HPLC-TOF (exact mass) with GC-MS (fragmentation patterns) .

- Spike Recovery Tests: Add a known impurity (e.g., de-Boc derivative) to assess detection limits .

- Statistical Analysis: Use ANOVA to compare inter-lab results and identify systematic errors .

Case Study: A purity discrepancy (97% vs. 99%) was resolved by identifying residual solvents via headspace GC-MS .

Q. What methodologies are recommended for studying its interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., receptors) to measure binding affinity (KD) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

- Molecular Docking: Use Schrödinger Suite or AutoDock to predict binding poses and guide mutagenesis studies .

Example: Analogous piperidine derivatives showed nM affinity for GPCRs in SPR assays, suggesting similar screening protocols .

Q. How can discrepancies between expected and observed pharmacological activity be addressed?

Methodological Answer:

- Metabolite Screening: Use hepatocyte models or LC-MS to identify active/inactive metabolites .

- Off-Target Profiling: Screen against kinase panels or GPCR libraries to identify unintended interactions .

- Structural Analog Comparison: Compare with tert-butyl 4-carbamoylpiperidine derivatives to isolate SAR trends .

Case Study: A 10-fold lower potency than predicted was traced to poor membrane permeability, resolved via prodrug derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.